6-Fluoroquinoline-5-carbaldehyde 6-Fluoroquinoline-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC14400250
InChI: InChI=1S/C10H6FNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H
SMILES:
Molecular Formula: C10H6FNO
Molecular Weight: 175.16 g/mol

6-Fluoroquinoline-5-carbaldehyde

CAS No.:

Cat. No.: VC14400250

Molecular Formula: C10H6FNO

Molecular Weight: 175.16 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoroquinoline-5-carbaldehyde -

Specification

Molecular Formula C10H6FNO
Molecular Weight 175.16 g/mol
IUPAC Name 6-fluoroquinoline-5-carbaldehyde
Standard InChI InChI=1S/C10H6FNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H
Standard InChI Key CAHODVZFGPHEEM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2C=O)F)N=C1

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-fluoroquinoline-5-carbaldehyde is C₁₀H₆FNO, with a molecular weight of 175.16 g/mol. The compound consists of a quinoline core—a benzene ring fused to a pyridine ring—substituted with fluorine at position 6 and an aldehyde group at position 5. This arrangement creates a polarized electronic structure, with the electron-withdrawing fluorine and aldehyde groups influencing reactivity.

Comparative Physicochemical Data

Property6-Fluoroquinoline-2-carbaldehyde 6-Fluoroquinoline-5-carbaldehyde (Predicted)
Melting Point113–120°C100–115°C (estimated)
Boiling Point318°C (predicted)310–325°C (estimated)
Density1.320 g/cm³1.30–1.35 g/cm³
pKa2.983.0–3.5 (estimated)

The aldehyde group at position 5 likely enhances solubility in polar aprotic solvents compared to non-aldehyde analogs. Substituent positioning also affects crystallinity, with meta-aldehydes (e.g., position 5) typically exhibiting lower melting points than ortho or para isomers .

Synthetic Routes and Industrial Production

The synthesis of fluoroquinoline carbaldehydes generally involves Vilsmeier-Haack formylation, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduce the aldehyde group to the quinoline ring . For 6-fluoroquinoline-5-carbaldehyde, the reaction pathway would require a pre-fluorinated quinoline precursor, such as 6-fluoroquinoline, followed by regioselective formylation at position 5.

Key Challenges:

  • Regioselectivity: Achieving position-specific formylation demands precise control of reaction conditions, as competing reactions may yield 2- or 3-carbaldehyde isomers .

  • Purification: Separation of positional isomers requires advanced chromatographic techniques, increasing production costs.

Industrial-scale synthesis would employ continuous flow reactors to optimize yield and minimize byproducts. Catalytic methods using Lewis acids (e.g., ZnCl₂) could further enhance efficiency .

Biological Activity and Mechanisms

While no direct studies on 6-fluoroquinoline-5-carbaldehyde exist, its structural similarity to clinically used fluoroquinolones suggests potential bioactivity:

Antibacterial Activity

Quinoline derivatives inhibit bacterial DNA gyrase by stabilizing the enzyme-DNA complex, preventing DNA replication . The 5-carbaldehyde group may enhance binding affinity through hydrogen bonding with active-site residues.

Comparative Bioactivity Profiles

CompoundTarget PathwayIC₅₀ (μM)Source
CiprofloxacinDNA gyrase0.12
6-Fluoro-2-carbaldehyde E. coli growth inhibition8.5
6-Fluoro-5-carbaldehyde(Predicted)5–10Extrapolated data

Industrial and Pharmaceutical Applications

Pharmaceutical Development

  • Antibacterial Agents: Hybrid molecules combining the 5-carbaldehyde group with piperazine or triazole moieties could broaden spectrum activity against resistant strains .

  • Anticancer Drugs: Conjugation with chemotherapeutic agents (e.g., platinum complexes) may enhance tumor selectivity.

Industrial Uses

  • Dye Synthesis: The aldehyde group facilitates condensation reactions with aromatic amines, yielding azomethine dyes.

  • Coordination Chemistry: Serves as a ligand for transition metals in catalytic systems.

Future Research Directions

  • Synthetic Optimization: Develop regioselective formylation methods to improve 5-carbaldehyde yield.

  • Biological Screening: Evaluate antimicrobial potency against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).

  • Structure-Activity Relationships: Compare 5-carbaldehyde derivatives with 2- and 3-isomers to identify position-dependent effects.

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